1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
Overview
Description
“1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C12H16ClN3O and a molecular weight of 253.73 . It’s a type of 1,2,4-oxadiazole, a class of heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including “1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride”, often involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed by a copper-catalyzed coupling with aryl iodides . Another method involves the reaction of N-acylbenzotriazoles with acylhydrazides in the presence of triphenylphosphine and trichloroisocyanuric acid .Molecular Structure Analysis
The molecular structure of “1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride” consists of a 1,2,4-oxadiazole ring attached to an ethylphenyl group and an ethan-1-amine group . The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms .Scientific Research Applications
Synthesis and Characterization
Synthesis and Biological Screening
Novel carbazole conjugates including 1,3,4-oxadiazol derivatives were synthesized, characterized by UV, FT-IR, 1H-NMR, MS spectral studies, and elemental analysis. These compounds were explored for their potential biological activities, indicating a broader research interest in oxadiazol derivatives for various applications (Verma, Awasthi, & Jain, 2022).
Antimicrobial Activities
A study on the synthesis of 1,2,4-triazole derivatives highlighted the antimicrobial activities of these compounds. The research emphasizes the importance of 1,3,4-oxadiazol derivatives in developing new antimicrobial agents, showcasing their application in addressing microbial resistance (Bektaş et al., 2007).
Reactivity and Mechanistic Studies
Ring-fission and C–C Bond Cleavage Reaction
An investigation into the reactivity of N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine demonstrated complex chemical behaviors, including ring fission of the oxadiazole system. This study provides insight into the chemical properties and potential applications of oxadiazol derivatives in synthetic chemistry (Jäger et al., 2002).
Rapid Boulton–Katritzky Rearrangement
Research on the chemical stability of 1,2,4-oxadiazoles under specific conditions revealed unexpected reactivity patterns, including Boulton–Katritzky rearrangement at room temperature. This highlights the complex behavior of oxadiazol derivatives under various conditions and their potential for creating novel compounds (Kayukova et al., 2018).
Anticancer and Antimicrobial Evaluation
Anticancer Evaluation
A study on the design, synthesis, and evaluation of oxadiazol derivatives as anticancer agents against human cancer cell lines demonstrated the potential therapeutic applications of these compounds. The research underscores the significance of 1,3,4-oxadiazol derivatives in developing new anticancer therapies (Yakantham, Sreenivasulu, & Raju, 2019).
Antimicrobial Activity Evaluation
The synthesis and evaluation of new oxadiazol derivatives with potential antimicrobial properties indicate their application in combating bacterial and fungal infections. Such studies contribute to the development of new antimicrobial agents to address the challenge of resistant strains (Kaneria et al., 2016).
properties
IUPAC Name |
1-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-3-9-4-6-10(7-5-9)11-14-12(8(2)13)16-15-11;/h4-8H,3,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHHSQPLPDXLKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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